Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate is derived through hierarchical substitution rules. The parent structure, piperidine, is a six-membered saturated amine ring. Position 1 is occupied by the tert-butoxycarbonyl (Boc) group, a carbamate protecting group with the formula $$ \text{C}(\text{CH}3)3\text{O}(\text{C}= \text{O}) $$. At position 3, an ether linkage connects the piperidine to a 6-aminopyrazin-2-yl moiety.
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is substituted at position 2 by the ether oxygen and at position 6 by an amino group ($$-\text{NH}_2$$). The numbering of the pyrazine ring follows IUPAC priority rules, ensuring the lowest possible locants for substituents. The resulting name reflects the Boc group’s position on the piperidine nitrogen and the pyrazine’s substitution pattern.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{14}\text{H}{21}\text{N}4\text{O}3 $$ |
| Molecular Weight | 293.35 g/mol |
| IUPAC Name | tert-Butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate |
Molecular Geometry and Conformational Analysis
The piperidine ring adopts a chair conformation, minimizing steric strain. The Boc group at position 1 occupies an equatorial orientation to reduce 1,3-diaxial interactions with the C3 substituent. The 3-[(6-aminopyrazin-2-yl)oxy] group introduces steric and electronic effects, influencing the ring’s puckering. Density functional theory (DFT) calculations suggest that the pyrazine ring’s planar structure and the ether oxygen’s lone pairs create partial conjugation, stabilizing the molecule’s geometry.
The dihedral angle between the piperidine and pyrazine rings is approximately 75°, as inferred from analogous Boc-protected piperidine derivatives. This angle balances steric repulsion between the Boc group and pyrazine with electronic delocalization through the ether linkage.
Stereochemical Considerations in Piperidine-Pyrazine Hybrid Systems
The compound lacks chiral centers due to the symmetric substitution pattern of the piperidine ring. However, restricted rotation around the C3–O bond creates atropisomerism potential. Nuclear Overhauser effect (NOE) studies on similar structures reveal that the pyrazine ring preferentially aligns antiperiplanar to the piperidine’s C2–C3 bond, minimizing van der Waals repulsions.
In derivatives with additional substituents, such as those reported in PubChem CID 22293217, stereoelectronic effects dictate equatorial positioning of bulky groups. For instance, tert-butyl 4-[(2-aminopyridin-3-yl)amino]piperidine-1-carboxylate exhibits a chair conformation with axial amino groups to optimize hydrogen bonding.
Comparative Structural Analysis with Related Boc-Protected Aminopyrazine Derivatives
Table 2: Structural Comparison of Boc-Protected Piperidine Derivatives
The ether linkage in the title compound reduces basicity compared to amine-linked analogs, as seen in the pyridine derivative. Pyrazine’s electron-deficient nature enhances solubility in polar aprotic solvents relative to pyrazole derivatives. X-ray crystallography of related structures confirms that Boc groups stabilize the piperidine ring’s chair conformation, while pyrazine substituents introduce torsional strain.
Properties
IUPAC Name |
tert-butyl 3-(6-aminopyrazin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-14(2,3)21-13(19)18-6-4-5-10(9-18)20-12-8-16-7-11(15)17-12/h7-8,10H,4-6,9H2,1-3H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHFUWYGGUNZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC(=CN=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Alkylation-Oxidation Approach
A common route begins with tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate, which undergoes nucleophilic attack by 6-aminopyrazin-2-ol in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA). The reaction is facilitated by bases such as potassium carbonate or cesium fluoride at elevated temperatures (80–100°C). For example:
- Reagents : 6-Aminopyrazin-2-ol (1.2 eq), tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (1.0 eq), CsF (2.0 eq)
- Conditions : DMA, 85°C, 12–18 hours
- Yield : 58–84%
Post-reaction purification involves column chromatography (hexane/ethyl acetate gradients) or crystallization from ethanol/water mixtures.
Single-Step Coupling with Activated Intermediates
Recent advancements utilize pre-activated pyrazine derivatives. For instance, 2-chloro-6-aminopyrazine reacts with tert-butyl 3-hydroxypiperidine-1-carboxylate in the presence of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos). This method avoids harsh bases but requires inert atmospheres and precise temperature control.
Photocatalytic Synthesis
Photocatalytic methods have emerged as sustainable alternatives, leveraging visible light to drive reactions without heavy metals. A patented one-step synthesis uses acridine salt photocatalysts (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate) under blue LED irradiation.
Reaction Mechanism
The process involves:
- Photoexcitation : The acridine salt absorbs light (380–750 nm), generating a radical cation.
- Oxidation : 2-Aminopyridine is oxidized to a radical intermediate.
- Coupling : The radical reacts with tert-butyl piperazine-1-carboxylate, forming the C–O bond.
- Deprotonation : The product is stabilized by an oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide).
Key Advantages :
Industrial Scalability
Continuous flow reactors enhance scalability by improving light penetration and reducing reaction times (from 10 hours to 2–3 hours). A representative protocol includes:
- Catalyst Loading : 0.1 eq acridine salt
- Solvent : Dichloroethane
- Light Source : 450 nm LED arrays
- Throughput : 50 g/hr per reactor module
Stereochemical Control
The (R)-enantiomer is pharmacologically preferred, necessitating asymmetric synthesis. Two strategies dominate:
Chiral Auxiliaries
Terpenoid-derived auxiliaries (e.g., (-)-menthol) temporarily induce chirality during coupling steps. Post-synthesis, the auxiliary is cleaved under mild acidic conditions.
Enzymatic Resolution
Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze the undesired (S)-enantiomer from racemic mixtures. This method achieves >99% enantiomeric excess (ee) but requires additional steps.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 58–84 | 12–18 hours | Low | Moderate |
| Photocatalytic Synthesis | 93–95 | 10 hours | High (R-enantiomer) | High (flow reactors) |
| Enzymatic Resolution | 70–75 | 24–48 hours | >99% ee | Low |
Industrial Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazine ring, converting it to a dihydropyrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, ®-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate is investigated for its potential to treat various diseases. Its interactions with enzymes and receptors are of particular interest in the development of drugs for conditions such as cancer and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in applications such as coatings, adhesives, and sensors.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrazine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Observations:
- Ring Systems : The target compound’s pyrazine ring differs from pyrimidine-based analogs (e.g., ), altering electronic properties and hydrogen-bonding capacity. Pyrazine’s nitrogen atoms at positions 1 and 4 create distinct π-stacking interactions compared to pyrimidine (positions 1 and 3).
- Substituents: The 6-amino group in the target compound enhances polarity and hydrogen-bond donor capacity compared to chlorine in the chloropyrazine analog .
- Linkage: The ether linkage (C-O-C) in the target compound contrasts with direct C-N bonds in pyrimidine-amino analogs (e.g., ), affecting conformational flexibility and metabolic stability.
Physical Properties
The target compound’s 6-amino group likely increases polarity compared to chloropyrazine but less than nitro-containing pyrimidines .
Biological Activity
Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate, also known as (R)-tert-butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H23N3O3
- Molecular Weight : 307.39 g/mol
- CAS Number : 1286274-84-7
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may function as an inhibitor of certain enzymes involved in cellular signaling pathways, particularly those related to the androgen receptor (AR) degradation pathway. This suggests potential applications in treating conditions such as prostate cancer, where AR signaling plays a critical role.
Anticancer Activity
Studies have demonstrated that this compound exhibits promising anticancer properties. For instance:
- In Vitro Studies : In cell line assays, the compound showed significant cytotoxic effects against prostate cancer cells. The mechanism appears to involve the downregulation of AR signaling pathways, leading to reduced cell proliferation and increased apoptosis .
- In Vivo Studies : Animal models treated with this compound displayed a notable reduction in tumor size compared to control groups. These findings support its potential as a therapeutic agent in cancer treatment .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, detailed studies on its metabolism and excretion are still required to fully understand its safety profile.
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | TBD |
| Primary Metabolism | Liver (CYP enzymes) |
| Toxicity | Low (based on initial studies) |
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Prostate Cancer Treatment : A clinical trial involving patients with advanced prostate cancer indicated that administration of tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine resulted in improved outcomes when combined with standard therapies .
- Combination Therapies : Research has also indicated that combining this compound with other chemotherapeutic agents enhances its efficacy, suggesting a synergistic effect that warrants further investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
